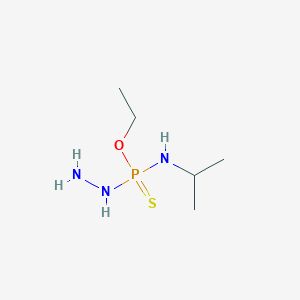
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of nitrofluorenone derivatives, which are characterized by the presence of nitro groups and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride typically involves the nitration of fluorene derivatives followed by the introduction of the carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene derivative is then reacted with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as primary amines or alcohols under mild to moderate temperature conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amide or ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophiles. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Uniqueness
4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is unique due to the presence of three nitro groups and a carbonyl chloride functional group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of oxidative and nucleophilic reactivity, making it valuable in various synthetic and research contexts.
Propriétés
Numéro CAS |
53410-48-3 |
|---|---|
Formule moléculaire |
C14H4ClN3O8 |
Poids moléculaire |
377.65 g/mol |
Nom IUPAC |
4,5,7-trinitro-9-oxofluorene-2-carbonyl chloride |
InChI |
InChI=1S/C14H4ClN3O8/c15-14(20)5-1-7-11(9(2-5)17(23)24)12-8(13(7)19)3-6(16(21)22)4-10(12)18(25)26/h1-4H |
Clé InChI |
CCWVPJGYQCDGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


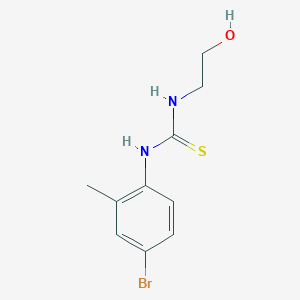
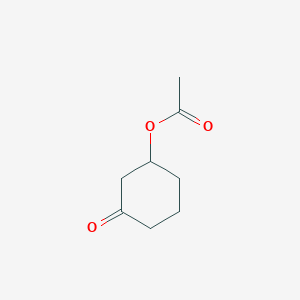
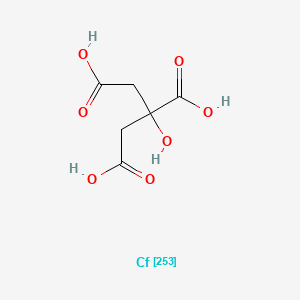
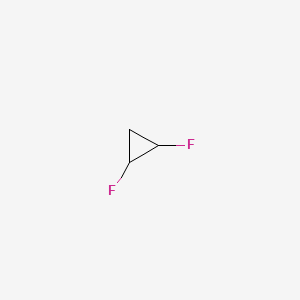
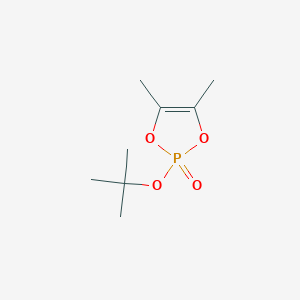
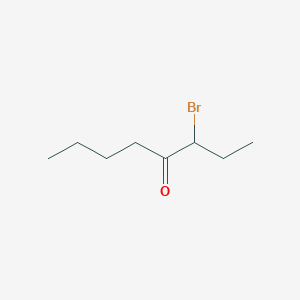
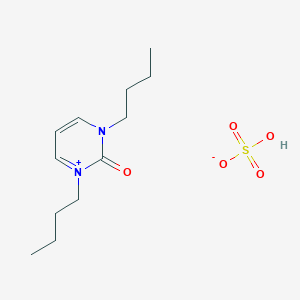
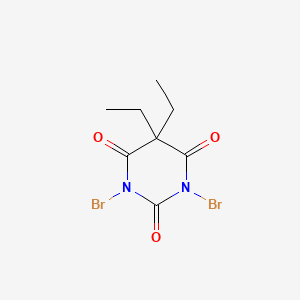
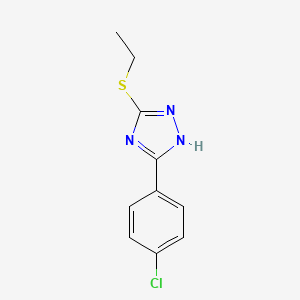
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

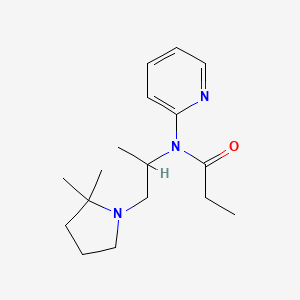
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
